molecular formula C11H15NS B13963006 [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate CAS No. 521068-33-7

[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate

Cat. No.: B13963006
CAS No.: 521068-33-7
M. Wt: 193.31 g/mol
InChI Key: YXRUISZVFLTRFR-MWLCHTKSSA-N
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Description

[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[221]heptanyl] thiocyanate is a bicyclic compound with a unique structure that includes a thiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate typically involves the reaction of a suitable bicyclic precursor with thiocyanate reagents. One common method is the reaction of [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocyanate group to amines or other functional groups.

    Substitution: The thiocyanate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In organic synthesis, [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[221]heptanyl] thiocyanate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The thiocyanate group can act as a ligand for metal ions, making it useful in metalloprotein studies.

Medicine

Potential medicinal applications include the development of new drugs that target specific enzymes or receptors. The thiocyanate group can be modified to enhance the compound’s binding affinity and selectivity.

Industry

In the industrial sector, [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] chloride
  • [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] bromide
  • [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] iodide

Uniqueness

[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and binding properties. Compared to its halide analogs, the thiocyanate derivative can participate in a wider range of chemical reactions, making it more versatile for various applications.

Properties

CAS No.

521068-33-7

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate

InChI

InChI=1S/C11H15NS/c1-8-10(2,3)9-4-5-11(8,6-9)13-7-12/h9H,1,4-6H2,2-3H3/t9-,11-/m1/s1

InChI Key

YXRUISZVFLTRFR-MWLCHTKSSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@](C2)(C1=C)SC#N)C

Canonical SMILES

CC1(C2CCC(C2)(C1=C)SC#N)C

Origin of Product

United States

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